(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide
CAS No.:
Cat. No.: VC17258890
Molecular Formula: C6H13N3O
Molecular Weight: 143.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13N3O |
|---|---|
| Molecular Weight | 143.19 g/mol |
| IUPAC Name | (2S)-2-(hydroxymethyl)pyrrolidine-1-carboximidamide |
| Standard InChI | InChI=1S/C6H13N3O/c7-6(8)9-3-1-2-5(9)4-10/h5,10H,1-4H2,(H3,7,8)/t5-/m0/s1 |
| Standard InChI Key | XKLXMNIZSMOGEF-YFKPBYRVSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=N)N)CO |
| Canonical SMILES | C1CC(N(C1)C(=N)N)CO |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s backbone consists of a five-membered pyrrolidine ring substituted at the 2-position with a hydroxymethyl group () and at the 1-position with a carboximidamide moiety (). The (S)-configuration at the chiral center introduces stereochemical specificity, which is critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
Stereochemistry and Conformational Analysis
The (S)-enantiomer’s spatial arrangement influences its hydrogen-bonding capacity and solubility. Quantum mechanical calculations predict that the hydroxymethyl group adopts an equatorial position to minimize steric strain, while the carboximidamide group participates in intramolecular hydrogen bonds with the pyrrolidine nitrogen . This conformation enhances stability in polar solvents, as evidenced by nuclear magnetic resonance (NMR) studies of analogous pyrrolidine derivatives .
Synthetic Pathways and Optimization Challenges
Current Synthesis Strategies
The synthesis of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide typically involves multi-step sequences starting from chiral pyrrolidine precursors. A reported method includes:
-
Hydroboration-Oxidation: Introduction of the hydroxymethyl group via hydroboration of a proline-derived alkene .
-
Guanidylation: Reaction of the primary amine with -di-Boc-1-pyrazole-1-carboxamidine to install the carboximidamide functionality .
-
Deprotection: Removal of Boc groups using trifluoroacetic acid to yield the final product .
Table 2: Synthetic Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydroboration | 85 | 90 |
| Guanidylation | 72 | 88 |
| Deprotection | 95 | 95 |
Stereochemical Control
Achieving enantiomeric excess (ee) >99% requires chiral auxiliaries or asymmetric catalysis. Mitsunobu conditions using benzoic acid have been employed to invert stereochemistry at the 4-position of related pyrrolidine derivatives, though this approach remains untested for the target compound .
Comparative Analysis with Related Compounds
Functional Group Variations
Replacing the hydroxymethyl group with a methoxy or amino group alters bioavailability and target affinity. For instance, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, a protected analog, serves as an intermediate in peptide synthesis but lacks the carboximidamide’s enzyme-inhibiting properties .
Table 3: Structural and Functional Comparisons
Challenges and Future Directions
Scalability and Stability Issues
The compound’s hygroscopic nature complicates long-term storage, necessitating anhydrous conditions at . Scaling the guanidylation step beyond milligram quantities remains problematic due to exothermic side reactions .
Target Validation and In Vivo Studies
Future research should prioritize:
-
Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability in rodent models.
-
Target Identification: Using affinity chromatography and crystallography to map binding sites.
-
Toxicity Screening: Evaluating hepatotoxicity and neurotoxicity in zebrafish assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume